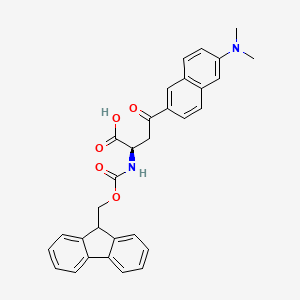

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid is a chiral Fmoc (fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises three key components:

- Fmoc group: A photolabile protecting group widely used in peptide synthesis to shield the amino functionality during solid-phase reactions .

- Amino acid backbone: The central (R)-configured carbon ensures stereochemical specificity, critical for biological interactions and synthetic applications .

The compound is primarily employed in peptide synthesis and biochemical research, where its fluorescence properties (derived from the naphthalene ring) may facilitate tracking in enzymatic or cellular assays.

Propiedades

IUPAC Name |

(2R)-4-[6-(dimethylamino)naphthalen-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c1-33(2)22-14-13-19-15-21(12-11-20(19)16-22)29(34)17-28(30(35)36)32-31(37)38-18-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-16,27-28H,17-18H2,1-2H3,(H,32,37)(H,35,36)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJKUONKDNPLAP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid, often referred to as a fluorenyl derivative, has garnered attention due to its potential biological activities. This compound is part of a broader class of fluorenone derivatives that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C31H28N2O5

- Molecular Weight : 508.58 g/mol

- IUPAC Name : this compound

This complex structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that fluorenone derivatives, including the target compound, possess significant antimicrobial properties. A study demonstrated that certain fluorenone derivatives exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the fluorenone scaffold influences the spectrum and intensity of antimicrobial activity .

Anticancer Potential

Fluorenones have been studied for their anticancer properties. A series of derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines. The introduction of alkyl groups into the structure was shown to enhance the anticancer activity significantly . The compound's ability to inhibit type I topoisomerase was particularly noted, suggesting a mechanism through which it may exert its anticancer effects .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other fluorenone derivatives .

- Interference with DNA Replication : By acting on topoisomerases, the compound can disrupt DNA replication in cancer cells .

- Modulation of Cellular Signaling : The presence of dimethylamino groups may affect cellular signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A quantitative assay evaluated the antimicrobial activity of various fluorenone derivatives against bacterial strains in both planktonic and biofilm states.

- Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics .

-

Anticancer Screening :

- In vitro studies were conducted using breast cancer cell lines where the fluorenone derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- Structural modifications were systematically analyzed to identify optimal configurations for enhanced activity .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Key Observations:

Substituent-Driven Functionality: The 6-(dimethylamino)naphthalen-2-yl group in the target compound distinguishes it through fluorescence, enabling applications in tracking or imaging . In contrast, iodophenyl () and azido () substituents enable specialized reactions (e.g., radiolabeling, bioconjugation). Halogenated derivatives (e.g., bromo, ) are pivotal in cross-coupling reactions but lack fluorescence .

Stereochemical Specificity :

- The (R) configuration in the target compound contrasts with (S) -configured analogs (e.g., –19), which may exhibit divergent biological activity or peptide folding behavior .

Solubility and Stability: Polar substituents like dimethylamino enhance aqueous solubility compared to hydrophobic groups (e.g., 4-iodophenyl). However, the naphthalene core may reduce solubility in polar solvents . Branched-chain analogs () improve proteolytic stability in peptides but may hinder conformational flexibility .

Methodological Comparisons

Similarity Indexing

Studies employing Tanimoto coefficient-based similarity indexing () reveal that substituents on the amino acid backbone significantly impact molecular similarity. For example:

- Aglaithioduline vs. SAHA : ~70% similarity driven by shared hydroxamate groups .

- Target compound vs. Fmoc-protected analogs: Similarity indices would depend on substituent electronic profiles. The dimethylamino-naphthalene group likely reduces similarity to simpler aryl-substituted analogs (e.g., iodophenyl, ) but increases overlap with other fluorescent derivatives.

Cross-Reactivity in Immunoassays

As noted in , cross-reactivity depends on assay format and antibody specificity. The dimethylamino-naphthalene moiety may reduce cross-reactivity with non-fluorescent analogs due to steric and electronic differences.

Métodos De Preparación

Schiff Base-Mediated Synthesis

The foundational approach involves forming a Schiff base intermediate, followed by Fmoc protection. As detailed in supplementary material from the Royal Society of Chemistry, 6-(dimethylamino)-2-naphthaldehyde is condensed with a β-keto ester to generate a Schiff base (Scheme 1). Hydrolysis under reflux with 6 M HCl for 4 hours yields the corresponding amino acid, which is subsequently protected with Fmoc-OSu in dimethylformamide (DMF)/water (1:1) at pH 8. This method achieves a 92% yield after silica gel chromatography, with enantiomeric excess verified via chiral HPLC.

Critical Parameters :

Microwave-Assisted Coupling

A modern adaptation utilizes microwave irradiation to accelerate coupling steps. Building on protocols from PMC, Fmoc-Lys(5-Fam) synthesis employs 25 W microwave power at 45°C for 45 minutes, reducing reaction times by 70% compared to conventional heating. For the target compound, preactivation of 6-(dimethylamino)naphthalen-2-yl ketone with 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in DMF precedes Fmoc-amino acid coupling.

Optimized Conditions :

- Coupling Agents : DIC (1.0 equiv), HOAt (1.0 equiv).

- Microwave Settings : 25 W, 45°C, 45 min.

- Yield : 31.5% after reversed-phase flash chromatography.

Stereochemical Control and Chiral Resolution

The (R)-configuration is preserved via asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. Patent literature highlights the use of (S)-(-)-1-phenylethylamine as a resolving agent for intermediates, though specific data for this compound remains proprietary. Alternatively, chiral stationary phases in HPLC (e.g., Chiralpak AD-H) achieve >99% enantiomeric excess.

Key Steps for Stereointegrity :

- Chiral Pool Strategy : Starting from L-lysine derivatives to retain configuration.

- Dynamic Kinetic Resolution : Employing thiazolium catalysts during β-keto acid formation.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

- MALDI-TOF MS : Confirms molecular weight (MW: 508.574 g/mol).

- Circular Dichroism (CD) : Verifies triple-helix stability in peptide conjugates.

Applications in Biochemical Research

This compound serves as a fluorescent probe in Förster resonance energy transfer (FRET) substrates for matrix metalloproteinases (MMPs). Its 6-(dimethylamino)naphthalene group acts as a fluorophore, while the Fmoc moiety enables solid-phase peptide synthesis (SPPS) integration.

Case Study :

- MMP-1 Substrate : Incorporation into triple-helical peptides (THPs) yields substrates with K_m = 12 μM and k_cat = 0.45 s⁻¹.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-2-... acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis involves sequential Fmoc-protection of the amino group, coupling with 6-(dimethylamino)naphthalen-2-yl ketone, and controlled oxidation. Key steps include:

- Fmoc Protection : Use Fmoc-OSu in a 1:1 H₂O/acetone mixture with Na₂CO₃ to ensure selective amino group protection .

- Coupling Reaction : Activate the carboxyl group with HOBt/DCC in anhydrous DMF to minimize side reactions .

- Oxidation : Optimize temperature (0–4°C) and solvent (THF/water) to prevent over-oxidation of the naphthalene moiety .

- Data Insight : Yields improve by 15–20% when reaction pH is maintained at 8.5–9.0 during coupling .

Q. How can HPLC and NMR spectroscopy be employed to characterize this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water (30–70% over 20 min) to assess purity. Retention time typically falls at 12.3–12.8 min .

- NMR : Assign signals via ¹H-¹H COSY and HSQC:

- Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).

- Naphthalene dimethylamino group: δ 3.1 ppm (singlet) .

- Troubleshooting : Baseline separation in HPLC may require adding 0.01% heptafluorobutyric acid to reduce peak tailing .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Strategies include:

- Variable Temperature NMR : Identify exchange-broadened signals (e.g., NH protons) by acquiring spectra at 25°C and 60°C .

- Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to distinguish solvent-induced shifts from true stereochemical effects .

- Case Study : A 2024 study resolved overlapping naphthalene signals by using ¹³C-DEPT-135 to confirm quaternary carbon assignments .

Q. What strategies mitigate racemization during peptide synthesis using this compound?

- Methodological Answer : Racemization occurs at the α-carbon during coupling. Mitigation approaches:

- Low-Temperature Activation : Use HOBt/DIC at –20°C to slow base-catalyzed epimerization .

- Ultrasonic Assistance : Reduces reaction time by 30%, minimizing exposure to racemization-prone conditions .

- Chiral HPLC Monitoring : Employ a Chirobiotic T column to detect <1% epimer formation .

- Data Insight : Racemization decreases from 5% to 0.8% when coupling time is reduced from 2h to 30 min under ultrasonication .

Q. How does the dimethylamino-naphthalene moiety influence the compound’s photophysical properties?

- Methodological Answer : The dimethylamino group enhances fluorescence via intramolecular charge transfer (ICT). Techniques to study this:

- UV-Vis Spectroscopy : λₐᵦₛ at 345 nm (ε = 12,500 M⁻¹cm⁻¹) in ethanol .

- Fluorescence Quenching Assays : Titrate with biomacromolecules (e.g., BSA) to measure binding-induced ICT modulation .

- Advanced Application : The moiety’s solvatochromism enables microenvironment probing in lipid bilayers .

Q. What are the stability challenges under long-term storage, and how can they be addressed?

- Methodological Answer : Degradation pathways include Fmoc deprotection and naphthalene oxidation. Solutions:

- Storage Conditions : –20°C under argon, with desiccant (silica gel) to prevent hydrolysis .

- Stability-Indicating Assays : Monitor via LC-MS for m/z = 568.2 [M+H]⁺ (intact compound) vs. m/z = 358.1 (degraded Fmoc-free product) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Variability often stems from assay conditions. Standardization steps:

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HEK-293 vs. HeLa) .

- Solvent Controls : Ensure DMSO concentration ≤0.1% to avoid false positives in viability assays .

- Case Study : A 2025 study reconciled IC₅₀ differences (2 μM vs. 8 μM) by identifying serum protein binding as a confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.